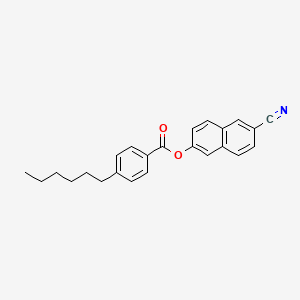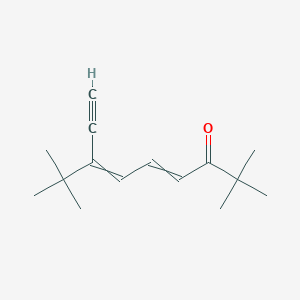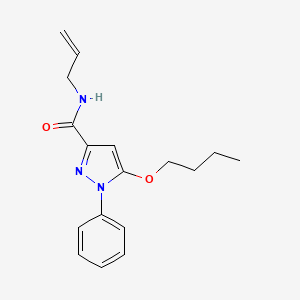
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the butoxy and phenyl groups can be done through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Carboxylic acids or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Medicinal chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological research: Studying its effects on cellular pathways and mechanisms.
Industrial applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the butoxy group.
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of both the butoxy and prop-2-en-1-yl groups in 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
55228-48-3 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
5-butoxy-1-phenyl-N-prop-2-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h4,6-10,13H,2-3,5,11-12H2,1H3,(H,18,21) |
Clé InChI |
RBYSUCBTSRORGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



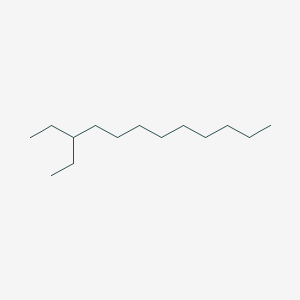
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
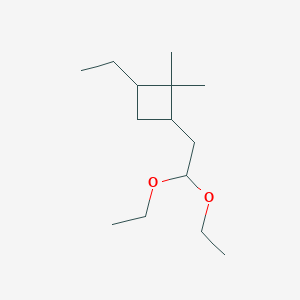
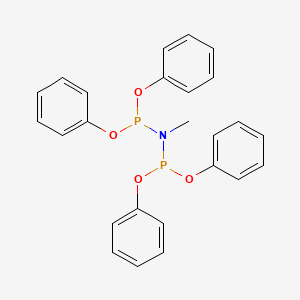
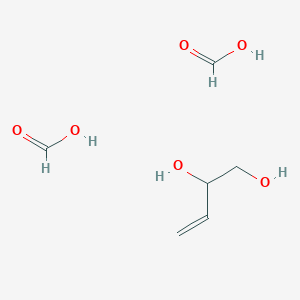
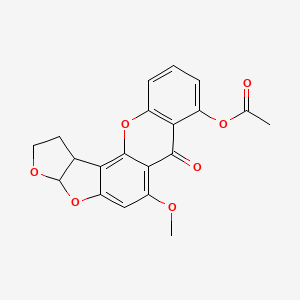
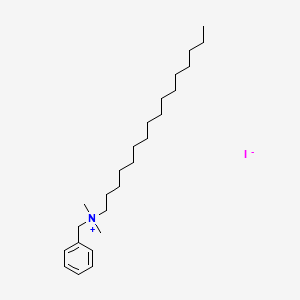
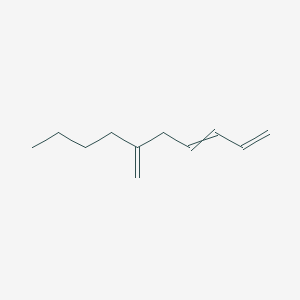

![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)

